molecular formula C11H15FN2O B5401294 1-(4-Fluoro-2-methylphenyl)-3-propylurea

1-(4-Fluoro-2-methylphenyl)-3-propylurea

Cat. No.: B5401294
M. Wt: 210.25 g/mol
InChI Key: GJTPIILDTGJGKL-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)-3-propylurea is an organic compound that features a urea moiety substituted with a 4-fluoro-2-methylphenyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-methylphenyl)-3-propylurea typically involves the reaction of 4-fluoro-2-methylaniline with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction can be represented as follows:

4-Fluoro-2-methylaniline+Propyl isocyanateThis compound\text{4-Fluoro-2-methylaniline} + \text{Propyl isocyanate} \rightarrow \text{this compound} 4-Fluoro-2-methylaniline+Propyl isocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-methylphenyl)-3-propylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenylureas.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)-3-propylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-3-propylurea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-3-propylurea
  • 1-(4-Methylphenyl)-3-propylurea
  • 1-(4-Chloro-2-methylphenyl)-3-propylurea

Comparison: 1-(4-Fluoro-2-methylphenyl)-3-propylurea is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination can influence the compound’s reactivity, stability, and biological activity compared to its analogs. For instance, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical research.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-3-6-13-11(15)14-10-5-4-9(12)7-8(10)2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTPIILDTGJGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=C(C=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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